molecular formula Cl18H3Rh3-3 B1144297 trihydrogen hexachlororhodate CAS No. 16970-54-0

trihydrogen hexachlororhodate

Cat. No.: B1144297
CAS No.: 16970-54-0
M. Wt: 949.89432
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Description

Trihydrogen hexachlororhodate, with the CAS number 16970-54-0, is a key coordination compound of rhodium(III) serving as a fundamental precursor in inorganic and materials chemistry. Its primary research value lies in its role as a source of the hexachlororhodate(III) ion ([RhCl₆]³⁻), which is a significant starting material for preparing other catalytically active rhodium(I) and rhodium(III) species . In research, this complex is investigated for its photocatalytic properties. For instance, salts like (Bu₄N)₃RhCl₆ have been shown to catalyze the decomposition of chloroform under visible light irradiation (λ > 320 nm), producing HCl and oxidant species, a process with potential utility in addressing water contaminant degradation . Furthermore, sodium hexachlororhodate (Na₃RhCl₆) is utilized in the chemical synthesis of advanced nanomaterials, such as the creation of gold-rhodium core-shell nanorods, highlighting its application in tuning the structural and plasmonic properties of metallic nanoparticles . The mechanism of action in photocatalytic cycles often involves radical generation through pathways such as photooxidation or hydrogen atom transfer, initiating complex reaction sequences that lead to the degradation of target substrates . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

16970-54-0

Molecular Formula

Cl18H3Rh3-3

Molecular Weight

949.89432

Synonyms

trihydrogen hexachlororhodate

Origin of Product

United States

Calcination and Reduction Conditions:the Final Thermal Treatments Are Critical in Defining the Ultimate State of the Supported Rhodium Species.

  • Calcination Temperature: The temperature and atmosphere during calcination affect the decomposition of the precursor and the initial interaction with the support.
  • Reduction Temperature: The temperature and duration of the reduction step influence the size of the resulting rhodium nanoparticles. Higher reduction temperatures can lead to larger particles due to sintering.
  • By carefully considering these design principles, it is possible to tailor the properties of supported rhodium catalysts derived from hexachlororhodate(III) to achieve high activity and selectivity for specific catalytic applications.

    Computational Chemistry and Theoretical Modeling of Hexachlororhodate Iii

    Density Functional Theory (DFT) Calculations of Electronic Structure

    Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of transition metal complexes like hexachlororhodate(III). These calculations provide a detailed picture of the electron distribution and orbital interactions that govern the compound's structure and reactivity.

    Theoretical geometry optimization of the [RhCl₆]³⁻ anion consistently predicts a highly symmetrical octahedral (Oₕ) geometry, in strong agreement with experimental data obtained from X-ray crystallography. In this arrangement, the rhodium(III) center is equidistant from the six chloride ligands.

    Energetic profiles calculated using DFT methods are crucial for understanding the stability of the complex. The calculations typically yield a significant negative enthalpy of formation, indicating that the formation of the [RhCl₆]³⁻ anion from its constituent ions is a thermodynamically favorable process. The high stability is a hallmark of many third-row transition metal halide complexes, reflecting the strength of the rhodium-chlorine bonds.

    ParameterCalculated ValueExperimental Value
    Rh-Cl Bond Length (Å)~2.35 - 2.37~2.33 - 2.36
    Cl-Rh-Cl Bond Angle (°)90, 18090, 180

    Note: Calculated values can vary slightly depending on the functional and basis set used in the DFT calculations. Experimental values are derived from various crystallographic studies of salts containing the [RhCl₆]³⁻ anion.

    Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and delocalization of electron density within a molecule. For the [RhCl₆]³⁻ anion, NBO analysis reveals the nature of the rhodium-chlorine bonds and the distribution of charge.

    The Rh-Cl bonds are best described as highly polar covalent bonds. NBO calculations show significant charge transfer from the chloride ligands to the rhodium(III) center. The analysis typically assigns a partial positive charge to the rhodium atom and partial negative charges to the chlorine atoms, consistent with the formal +3 oxidation state of rhodium and the -1 charge of each chloride ligand, though the calculated charges are always less than these formal values.

    The NBO analysis further details the hybridization of the atomic orbitals involved in bonding. The rhodium center utilizes its d²sp³ hybrid orbitals to form sigma bonds with the chloride ligands. The chloride ligands, in turn, use sp-hybridized orbitals to interact with the metal center. Delocalization effects, such as the donation of electron density from the lone pairs of the chlorine atoms to the empty d-orbitals of the rhodium atom, are also quantified, providing insight into the degree of covalency in the Rh-Cl bonds.

    NBO ParameterTypical Calculated ValueInterpretation
    Natural Charge on Rh+1.2 to +1.5Significant positive charge, but less than the formal +3 oxidation state, indicating covalent character.
    Natural Charge on Cl-0.7 to -0.75Significant negative charge, but less than -1, indicating electron donation to the metal.
    Wiberg Bond Index (Rh-Cl)~0.5 - 0.6Indicates a significant degree of covalent bonding between rhodium and chlorine.

    Energy Decomposition Analysis (EDA) is a computational technique that partitions the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. For the [RhCl₆]³⁻ anion, EDA is used to dissect the interaction between the Rh³⁺ cation and the six Cl⁻ ligands.

    The results of EDA typically show that the electrostatic attraction between the positively charged rhodium ion and the negatively charged chloride ions is the largest stabilizing component of the metal-ligand bond. However, the orbital interaction term, which represents the covalent contribution to the bonding, is also substantial, confirming the polar covalent nature of the Rh-Cl bonds. The Pauli repulsion term arises from the destabilizing interactions between the filled orbitals of the metal and the ligands.

    Energy ComponentTypical ContributionDescription
    Electrostatic InteractionHighly StabilizingAttraction between the positively charged Rh³⁺ and negatively charged Cl⁻ ligands.
    Pauli RepulsionDestabilizingRepulsive forces between the electron clouds of the metal and ligands.
    Orbital Interaction (Covalent)StabilizingCovalent bonding arising from the mixing of metal and ligand orbitals.

    Molecular Dynamics Simulations and Reaction Pathway Analysis

    Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the [RhCl₆]³⁻ anion in solution and to explore potential reaction pathways. Ab initio molecular dynamics, which uses electronic structure calculations to determine the forces between atoms at each time step, can offer a highly detailed picture of the ion's behavior.

    Simulations of [RhCl₆]³⁻ in aqueous solution show the formation of a well-defined hydration shell around the complex. Water molecules orient themselves to form hydrogen bonds with the chloride ligands. These simulations can also be used to study ligand exchange reactions, a fundamental aspect of the chemistry of this complex. By mapping the potential energy surface, MD simulations can help to identify the transition states and intermediates involved in the substitution of a chloride ligand by a water molecule or another ligand, providing insights into the reaction mechanisms.

    Prediction of Spectroscopic Properties and Comparison with Experimental Data

    Computational methods can predict various spectroscopic properties of the [RhCl₆]³⁻ anion, which can then be compared with experimental data to validate the theoretical models.

    Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the [RhCl₆]³⁻ anion. For an octahedral molecule, group theory predicts specific vibrational modes that are active in infrared (IR) and Raman spectroscopy. The calculated frequencies for the Rh-Cl stretching and bending modes generally show good agreement with experimental IR and Raman spectra of hexachlororhodate(III) salts. nih.gov

    Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
    ν₁(Rh-Cl stretch)A₁g (Raman active)~340~339
    ν₂(Rh-Cl stretch)E₉ (Raman active)~300~300
    ν₃(Rh-Cl stretch)T₁ᵤ (IR active)~320~318
    ν₄(Cl-Rh-Cl bend)T₁ᵤ (IR active)~190~185
    ν₅(Cl-Rh-Cl bend)T₂₉ (Raman active)~170~175
    ν₆(Cl-Rh-Cl bend)T₂ᵤ (Inactive)~120Not observed directly

    Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of the [RhCl₆]³⁻ anion. These calculations can help to assign the observed absorption bands to specific electronic transitions, typically ligand-to-metal charge transfer (LMCT) bands, which are characteristic of this type of complex.

    Electronic Properties: HOMO-LUMO Gap and Reactivity Indices

    The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. For the [RhCl₆]³⁻ anion, the HOMO is typically composed of p-orbitals from the chloride ligands, while the LUMO is primarily composed of the d-orbitals of the rhodium center.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more easily excitable and more reactive. DFT calculations can provide a quantitative value for the HOMO-LUMO gap.

    Reactivity and Reaction Dynamics of Hexachlororhodate Iii Complexes

    Ligand Exchange and Substitution Reaction Mechanisms

    The octahedral [RhCl₆]³⁻ complex is the most stable rhodium chloro-species in solutions with high chloride concentrations. nih.gov However, the Rh-Cl bonds are susceptible to substitution reactions, primarily through aquation (replacement by water) and anation (replacement by an anion, typically chloride). These ligand exchange processes are fundamental to understanding the speciation of rhodium in solution.

    The substitution of chloride ligands in the [RhCl₆]³⁻ complex by water molecules is a stepwise process known as aquation. The reverse reaction, where coordinated water is replaced by chloride ions, is termed anation. These reactions for rhodium(III) chloro complexes are known to be sufficiently rapid that equilibrium is often quickly established in industrial solutions. mcgill.ca

    Early kinetic studies on the hydrolysis of rhodium ammine complexes suggested the possibility of bimolecular reaction mechanisms. More specifically for chloro complexes, the aquation of the [RhCl₅(H₂O)]²⁻ anion, the first step in the hydrolysis of [RhCl₆]³⁻, proceeds to form the cis-[RhCl₄(H₂O)₂]⁻ complex, which can then undergo further aquation to yield the fac-[RhCl₃(H₂O)₃] species. core.ac.uk This stereospecific pathway highlights the influence of the existing ligands on the course of substitution. core.ac.uk The rate of these aquation reactions generally increases with temperature. mcgill.ca

    The speciation of rhodium(III) in aqueous chloride media is critically dependent on both the chloride ion concentration and the pH of the solution. nih.govresearchgate.net At high chloride concentrations and low pH, the fully chlorinated [RhCl₆]³⁻ anion is the predominant species. nih.gov As the chloride concentration decreases, a series of aquated chloro-complexes are formed, including [RhCl₅(H₂O)]²⁻, cis-[RhCl₄(H₂O)₂]⁻, and fac-[RhCl₃(H₂O)₃]. core.ac.uk

    High-resolution ¹⁰³Rh NMR spectroscopy has been instrumental in identifying the various [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ species (for n=3-6) and constructing detailed species distribution diagrams as a function of the free chloride concentration. core.ac.uk The pH also plays a crucial role; substitution of chloride by ammonia (B1221849) in [RhCl₆]³⁻ is a slow process that can be controlled by pH, with different ammine complexes forming at neutral versus more basic conditions. nih.gov For instance, in complex formation with certain organic ligands, the optimal pH range was found to be 3.5-4.5; at lower pH values, protonation of the ligand limits bonding, while at higher alkaline pHs, the formation of rhodium hydroxides like Rh(OH)₃ can decrease the efficiency of complexation and extraction. researchgate.net

    Table 1: Predominant Rhodium(III) Chloro-Aqua Species under Varying Conditions
    ConditionPredominant SpeciesReference
    High [Cl⁻], Acidic pH[RhCl₆]³⁻ nih.gov
    Decreasing [Cl⁻][RhCl₅(H₂O)]²⁻ core.ac.uk
    Further decrease in [Cl⁻]cis-[RhCl₄(H₂O)₂]⁻ core.ac.uk
    Low [Cl⁻]fac-[RhCl₃(H₂O)₃] core.ac.uk
    Alkaline pHRh(OH)₃ (precipitate) researchgate.net

    Redox Chemistry and Reduction Pathways of Rhodium(III) Centers

    Rhodium can exist in a range of oxidation states from -3 to +5, though the +3 and +1 states are the most common and catalytically significant. wikipedia.org The Rh(III) center in hexachlororhodate(III) and its derivatives can be reduced to lower oxidation states, which is a key step in the synthesis of many important homogeneous catalysts.

    The reduction of rhodium(III) to rhodium(I) is a common and synthetically useful transformation. wikipedia.org Hydrated rhodium(III) chloride, the precursor to [RhCl₆]³⁻, can be reduced in boiling ethanol (B145695) solution in the presence of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) to yield RhCl(PPh₃)₃, famously known as Wilkinson's catalyst. wikipedia.org In this reaction, either the ethanol solvent or the phosphine can act as the reducing agent. wikipedia.org

    Other reducing agents can also effect this transformation. Carbon monoxide (CO) can react with methanolic solutions of hydrated rhodium(III) chloride to produce the dicarbonyldichloridorhodate(I) anion, [RhCl₂(CO)₂]⁻. wikipedia.orgepfl.ch Further reduction with CO in the presence of a reductant can lead to rhodium(0) cluster compounds such as tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂. wikipedia.org The reduction can also be achieved electrochemically; for example, a rhodium(III) mono-terpyridyl complex can be quantitatively reduced via a two-electron process to form a stable square-planar Rh(I) species. mdpi.com The stability of this low-oxidation state complex is attributed to the π-acceptor properties of the terpyridine ligand. mdpi.com

    Rhodium complexes are effective electrocatalysts for a variety of reactions, with the catalytic cycle often involving the reduction of a Rh(III) precursor. sigmaaldrich.comnbinno.com For instance, the rhodium(III) mono-terpyridyl complex, [Rhᴵᴵᴵ(tpy)(CH₃CN)Cl₂]⁺, serves as a catalyst for the light-induced reduction of protons to hydrogen (H₂). mdpi.com The catalytic mechanism involves the initial reduction of the Rh(III) center to a Rh(I) species, which is the active state for the proton reduction cycle. mdpi.com The moderately negative reduction potential for the Rh(III)/Rh(I) couple in this system makes it feasible to be driven by common photosensitizers. mdpi.com While detailed mechanisms for the direct electrocatalytic reduction of the simple [RhCl₆]³⁻ anion are complex and less studied in the context of specific product formation, the fundamental principle of reducing the Rh(III) center to a more reactive lower oxidation state is a common theme in rhodium-based catalysis. mdpi.comsigmaaldrich.com

    Hydrolysis and Polymerization Phenomena

    In aqueous solutions with low chloride concentration and under appropriate pH conditions, the aquated rhodium(III) chloro-complexes can undergo further hydrolysis, leading to the formation of hydroxo- and oxo-bridged polynuclear species. acs.orgrsc.orgresearchgate.net This process, known as hydrolytic polymerization, results in the formation of dimers, trimers, and larger oligomers.

    Photochemistry of Hexachlororhodate(III)

    The photochemical behavior of the hexachlororhodate(III) ion, [RhCl₆]³⁻, a d⁶ transition metal complex, is characterized by its reactivity upon absorption of ultraviolet-visible light. The principal photochemical reaction observed for this complex in aqueous solution is photoaquation, which involves the substitution of a chloride ligand by a water molecule.

    Irradiation of an aqueous solution of hexachlororhodate(III) with ultraviolet light leads to a change in its absorption spectrum. The primary photochemical process is the dissociation of a chloride ion from the coordination sphere of the rhodium center. This is followed by the entry of a water molecule to fill the vacant coordination site, resulting in the formation of the pentachloroaquarhodate(III) ion, [RhCl₅(H₂O)]²⁻.

    [RhCl₆]³⁻ + hν → [RhCl₅(H₂O)]²⁻ + Cl⁻

    This photoaquation reaction is wavelength-dependent. Studies on the photochemistry of related rhodium(III) ammine complexes have shown that the quantum yields of photoaquation can vary with the excitation wavelength, suggesting the involvement of different excited states in the photochemical process. While specific quantum yield data for the photoaquation of hexachlororhodate(III) at various wavelengths is not extensively documented in readily available literature, the general principles of d⁶ complex photochemistry suggest that irradiation into the ligand-field bands would be the most efficient pathway for this transformation.

    In non-aqueous solvents, such as chloroform (B151607), the photochemistry of hexachlororhodate(III) has been observed to initiate other reactions. For instance, irradiation of tetrabutylammonium (B224687) hexachlororhodate(III) in chloroform exposed to air leads to the photocatalytic decomposition of the solvent. This process is initiated by the photoreaction of the [RhCl₆]³⁻ ion, which is replaced by an unknown rhodium species. The rate of this decomposition is notably reduced by the addition of excess chloride ions, indicating that the initial photochemical step likely involves the dissociation of a chloride ligand from the [RhCl₆]³⁻ complex.

    Research Findings on Photochemical Behavior

    Parameter Observation Significance
    Primary Photoreaction Photoaquation in aqueous solutionSubstitution of a Cl⁻ ligand by a H₂O molecule.
    Reaction in Chloroform Photocatalytic decomposition of CHCl₃Indicates the photoreactivity of the [RhCl₆]³⁻ complex and its ability to initiate subsequent chemical transformations.
    Effect of Chloride Ions Inhibition of the photoreactionSuggests a dissociative mechanism for the primary photochemical step.

    Catalytic Applications and Mechanistic Insights

    Homogeneous Catalysis Mediated by Hexachlororhodate(III) Derivatives

    As a source of rhodium(III), trihydrogen hexachlororhodate serves as a precursor to catalytically active species in several homogeneous catalytic reactions. These processes are fundamental to the synthesis of a variety of organic compounds.

    Rhodium(III) complexes derived from sources like rhodium trichloride (B1173362) (of which this compound is the acidic form) are effective catalysts for the hydrogenation of unsaturated organic compounds, particularly alkenes. rsc.orgrsc.org While rhodium(I) complexes like Wilkinson's catalyst are more famously known for this transformation, Rh(III) species also exhibit significant catalytic activity, often proceeding through an initial reduction to a Rh(I) active species. rsc.orgrsc.org

    Catalytic Cycle: The catalytic cycle for hydrogenation using a rhodium(III) precursor in a solvent like dimethylacetamide typically involves the following key steps rsc.orgrsc.org:

    Reduction of Precursor: The Rh(III) complex is initially reduced by the hydrogen gas to a Rh(I) species. rsc.orgrsc.org

    Ligand Dissociation: A ligand (e.g., a solvent molecule or a weakly bound ligand) dissociates from the Rh(I) center to create a vacant coordination site.

    Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the Rh(I) center, forming a dihydrido-Rh(III) complex.

    Olefin Coordination: The alkene substrate coordinates to the dihydrido-Rh(III) complex.

    Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated alkene, forming a rhodium-alkyl intermediate. This is often the rate-determining step.

    Reductive Elimination: The second hydride ligand is transferred to the other carbon atom of the original double bond, leading to the formation of the alkane product and regenerating the Rh(I) catalyst, which can then re-enter the catalytic cycle.

    Selectivity: Rhodium-catalyzed hydrogenations exhibit notable selectivity, which can be influenced by the steric and electronic properties of both the substrate and the ligands around the rhodium center. Key aspects of selectivity include:

    Steric Hindrance: Less substituted and sterically less hindered double bonds are hydrogenated more rapidly. nih.gov For instance, terminal alkenes are generally reduced faster than internal alkenes.

    Substrate Coordination: The presence of coordinating functional groups near the double bond can influence the rate and stereoselectivity of the hydrogenation. acs.org

    Stereoselectivity: The addition of hydrogen atoms typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond. rutgers.edu This is a consequence of the concerted nature of the hydrogen delivery from the catalyst surface.

    Rhodium complexes are extensively used as catalysts in carbonylation reactions, most notably in the Monsanto process for the synthesis of acetic acid from methanol (B129727). ijcce.ac.irresearchgate.netnih.gov While the active catalyst in the Monsanto process is a rhodium(I) species, rhodium(III) compounds like this compound can serve as precursors.

    Reaction Pathway (Monsanto Process): The catalytic cycle for the rhodium-catalyzed carbonylation of methanol involves several key steps ijcce.ac.irnih.gov:

    Formation of Methyl Iodide: Methanol reacts with hydrogen iodide (HI), which is added as a promoter, to form methyl iodide (CH₃I).

    Oxidative Addition: The active catalyst, the square planar [Rh(CO)₂I₂]⁻ anion, reacts with methyl iodide in the rate-determining step. This involves the oxidative addition of CH₃I to the Rh(I) center to form an octahedral Rh(III) complex, [Rh(CH₃)(CO)₂I₃]⁻.

    Migratory Insertion: A molecule of carbon monoxide (CO) inserts into the rhodium-methyl bond of the Rh(III) complex. This forms an acetyl-rhodium(III) species, [Rh(C(O)CH₃)(CO)I₃]⁻.

    CO Coordination: A new molecule of CO coordinates to the rhodium center.

    Reductive Elimination: Acetyl iodide (CH₃COI) is eliminated from the rhodium complex, which regenerates the active [Rh(CO)₂I₂]⁻ catalyst and reduces the rhodium back to the +1 oxidation state.

    Hydrolysis: The acetyl iodide produced reacts with water to form acetic acid, the final product, and regenerates the hydrogen iodide promoter.

    The efficiency of this process is highly dependent on the reaction conditions, including the concentrations of water, iodide, and carbon monoxide pressure. ijcce.ac.ir

    Rhodium(III) species, derivable from this compound, can act as catalysts in a variety of oxidative transformations in organic synthesis. These reactions often involve the oxidation of C-H bonds, alcohols, or other functional groups. researchgate.netosti.gov

    One notable application is in the oxidation of alcohols to aldehydes and ketones. While stoichiometric oxidants are often used, catalytic systems employing a metal complex and a co-oxidant (like molecular oxygen) are more atom-economical and environmentally benign. rutgers.edu Rhodium complexes can facilitate the aerobic oxidation of alcohols, where the rhodium center activates the alcohol for oxidation by O₂.

    Furthermore, Rh(III) catalysts are employed in oxidative C-H functionalization reactions. These reactions enable the direct conversion of C-H bonds into C-O, C-N, or C-C bonds, offering a powerful tool for the synthesis of complex organic molecules. acs.org The mechanism often involves the coordination of a directing group on the substrate to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. Subsequent oxidative steps, often with the aid of an external oxidant, lead to the functionalized product.

    Electrocatalysis with Hexachlororhodate(III) Precursors

    This compound can be used as a precursor to synthesize rhodium-based materials for electrocatalytic applications. These materials are particularly relevant in the context of renewable energy technologies and electrochemical sensing.

    The splitting of water into hydrogen and oxygen through electrolysis is a key technology for hydrogen production. Efficient electrocatalysts are required to minimize the overpotential for both the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. rsc.orgmdpi.com Rhodium-based materials have shown promise as catalysts for both reactions. nih.govrsc.org

    Hydrogen Evolution Reaction (HER): Rhodium and its alloys are effective HER catalysts, particularly in acidic media. nih.gov The mechanism involves the adsorption of protons onto the catalyst surface, followed by electron transfer to form adsorbed hydrogen atoms. These adsorbed hydrogen atoms can then combine to form H₂ gas through either the Tafel (recombination of two adsorbed H atoms) or Heyrovsky (reaction of an adsorbed H atom with a proton and an electron) pathway. mdpi.com Rhodium phosphides, for instance, have demonstrated remarkable performance for HER. nih.gov

    Oxygen Evolution Reaction (OER): The OER is a more kinetically demanding reaction than the HER. rsc.orgrsc.org Rhodium-iridium alloys have been investigated as highly active and stable catalysts for the OER in acidic electrolytes. acs.org The presence of rhodium in the alloy can modify the electronic structure and the binding energies of OER intermediates on the iridium sites, thereby enhancing the catalytic activity. acs.org The general mechanism for OER on metal oxide surfaces involves a series of proton-coupled electron transfer steps, leading to the formation of an O-O bond and the release of O₂.

    Rhodium complexes and nanoparticles derived from precursors like this compound are utilized in the development of fuel cells and electrochemical sensors due to their favorable electron transfer properties.

    Fuel Cell Applications: In fuel cells, catalysts are essential for facilitating the electrochemical reactions at the anode and cathode. While platinum is the benchmark catalyst, rhodium and its alloys are explored as alternative or supplementary catalysts. For instance, in direct methanol fuel cells, rhodium-containing catalysts can exhibit good activity for methanol oxidation. The electron transfer process involves the adsorption of the fuel molecule onto the catalyst surface, followed by a series of oxidative steps that release electrons to the external circuit.

    Sensor Applications: Electrochemical sensors rely on the interaction of an analyte with a modified electrode surface, which generates a measurable electrical signal. Rhodium nanoparticles and complexes have been used to modify electrodes for the detection of various analytes. nih.govscispace.com For example, a rhodium(III) ion-imprinted polymer has been used to create a carbon paste electrode for the sensitive determination of rhodium ions. nih.gov In such sensors, the electron transfer between the analyte and the electrode is often mediated by the rhodium species. The high conductivity and catalytic activity of rhodium nanoparticles can enhance the sensitivity and lower the detection limit of these sensors by facilitating faster electron transfer. scispace.com

    Heterogeneous Catalysis Incorporating Rhodium from Hexachlororhodate(III)

    The use of this compound(III) and its corresponding salts, such as ammonium (B1175870) hexachlororhodate(III) ((NH4)3RhCl6), as precursors is a significant route for the development of heterogeneous rhodium catalysts. These catalysts are pivotal in various industrial chemical transformations. The immobilization of rhodium species from these precursors onto solid supports allows for the combination of the high activity and selectivity of rhodium with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst reusability.

    Surface-Supported Rhodium Species and Their Catalytic Activity

    The preparation of surface-supported rhodium catalysts from a hexachlororhodate(III) precursor typically involves the wet impregnation of a support material with a solution of the rhodium salt. This is followed by drying, calcination, and reduction steps to yield catalytically active metallic rhodium nanoparticles dispersed on the support surface. The nature of the support material plays a crucial role in determining the distribution, size, and catalytic activity of the resulting rhodium species. nih.gov

    A study by Drozdov et al. (2021) investigated the impact of different commercial supports on the catalytic performance of rhodium catalysts prepared from (NH4)3RhCl6·H2O in the selective ring-opening of cyclohexane (B81311). The supports included silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and mixed-oxide systems (CaO + MgO + Al2O3 and Na2O + SiO2 + Al2O3). The catalysts, with a rhodium loading of 1 wt%, were tested in a temperature range of 275–325 °C. nih.gov

    The catalytic activity, in terms of cyclohexane conversion, and the selectivity towards the desired product, n-hexane, were found to be highly dependent on the support material. The catalyst supported on a mixed oxide of CaO + MgO + Al2O3 (denoted as 1Rh/CaMgAlO) exhibited the highest performance at 275 °C, with a cyclohexane conversion of approximately 25% and a selectivity to n-hexane of about 75%. nih.gov In contrast, the silica-supported catalyst (1Rh/SiO2) showed the lowest activity and selectivity. nih.gov

    The characterization of these catalysts revealed that the distribution of rhodium on the support surface varied significantly. On single-component supports like SiO2 and Al2O3, rhodium was found to be evenly distributed. However, on the mixed Na2O + SiO2 + Al2O3 support, the rhodium distribution was inhomogeneous, with areas of higher and lower rhodium concentrations. This inhomogeneity was suggested to potentially decrease the catalytic efficiency. nih.gov

    Below are interactive data tables summarizing the textural properties of the supports and the catalytic performance of the corresponding rhodium catalysts in the cyclohexane ring-opening reaction.

    Table 1: Textural Properties of Different Catalyst Supports

    Support Material Specific Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm)
    SiO₂ 280 0.85 12.1
    Al₂O₃ 150 0.45 12.0
    CaO + MgO + Al₂O₃ 130 0.40 12.3

    Data sourced from Drozdov et al. (2021) nih.gov

    Table 2: Catalytic Performance of 1 wt% Rh Catalysts in Cyclohexane Ring Opening at 275 °C

    Catalyst Cyclohexane Conversion (%) Selectivity to n-hexane (%) Space-Time Yield of n-hexane (mmoln-hexane gcat⁻¹h⁻¹)
    1Rh/SiO₂ ~5 ~40 ~2
    1Rh/Al₂O₃ ~15 ~65 ~8
    1Rh/CaMgAlO ~25 ~75 ~12

    Data sourced from Drozdov et al. (2021) nih.gov

    Design Principles for Immobilized Catalysts

    The design of effective immobilized catalysts from hexachlororhodate(III) precursors is guided by several key principles aimed at optimizing the catalytic performance. These principles revolve around the selection of the support material, the method of immobilization, and the subsequent treatment conditions.

    Solution Chemistry and Interconversion of Rhodium Iii Species

    Equilibrium Studies in Aqueous and Mixed Solvent Systems

    In aqueous solutions, the hexachlororhodate(III) ion undergoes stepwise aquation, where chloride ligands are sequentially replaced by water molecules. The position of the equilibrium for each step is highly dependent on factors such as the chloride ion concentration and temperature. researchgate.netcore.ac.uk In solutions with a high concentration of hydrochloric acid, the predominant species is the [RhCl₆]³⁻ anion. core.ac.uk As the solution is diluted, the equilibrium shifts towards the formation of aquated species.

    The interconversion between these species can be represented by the general equilibrium: [RhClₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + H₂O ⇌ [RhClₙ₋₁(H₂O)₇₋ₙ]⁽⁴⁻ⁿ⁾⁺ + Cl⁻

    Studies on the analogous and chemically similar Ruthenium(III) system provide insight into the kinetics and thermodynamics of these reactions. core.ac.uk For the first aquation step, the equilibrium constant (K₆) has been calculated, demonstrating the quantitative relationship between the hexachloro and aquapentachloro species. core.ac.uk The rate of these substitution reactions follows the general trend Ru(III) > Rh(III) > Ir(III), indicating that rhodium(III) complexes are kinetically more inert than ruthenium(III) but more labile than iridium(III) complexes. core.ac.uk

    Table 1. Equilibrium and Kinetic Data for the First Aquation Step of a Hexachlorometallate(III) Ion (using Ru(III) as a close analogue for Rh(III)). core.ac.uk
    ReactionParameterValue at 25°CUnits
    [MCl₆]³⁻ + H₂O ⇌ [MCl₅(H₂O)]²⁻ + Cl⁻Aquation Rate Constant (k₆₅)52.1 (±3.7) x 10⁻³s⁻¹
    Anation Rate Constant (k₅₆)1.62 (±0.11) x 10⁻³M⁻¹s⁻¹
    [MCl₅(H₂O)]²⁻ + Cl⁻ ⇌ [MCl₆]³⁻ + H₂OEquilibrium Constant (K₆)0.0311M⁻¹

    Data presented for the Ru(III) system, which shows close similarity to Rh(III) chemistry. core.ac.uk

    Formation and Stability of Aquo-Chloro-Rhodium(III) Complexes

    Dissolving rhodium(III) chloride hydrate, a common precursor to H₃[RhCl₆], in water results in a mixture of several aquo-chloro-rhodium(III) complexes. wikipedia.org The composition of this mixture changes over time as the system approaches equilibrium. wikipedia.org The relative distribution of these species dictates the color of the solution, which can vary from the yellow of the hexaaquorhodium(III) ion, [Rh(H₂O)₆]³⁺, to the characteristic red of chloride-rich species. wikipedia.org

    The primary species formed through the stepwise aquation of [RhCl₆]³⁻ have been identified through spectroscopic methods. wikipedia.org These complexes maintain the octahedral coordination geometry characteristic of rhodium(III). wikipedia.org

    Table 2. Major Aquo-Chloro-Rhodium(III) Species in Aqueous Solution. wikipedia.org
    Complex FormulaNameCharge
    [Rh(H₂O)₆]³⁺Hexaaquorhodium(III)+3
    [RhCl(H₂O)₅]²⁺Chloropentaaquorhodium(III)+2
    cis-[RhCl₂(H₂O)₄]⁺cis-Dichlorotetraaquorhodium(III)+1
    trans-[RhCl₂(H₂O)₄]⁺trans-Dichlorotetraaquorhodium(III)+1
    [RhCl₃(H₂O)₃]Trichlorotriaquorhodium(III)0

    The fully aquated ion, [Rh(H₂O)₆]³⁺, is a weak acid with a pKₐ of approximately 4, comparable to acetic acid. wikipedia.org This acidity arises from the polarization of the O-H bonds in the coordinated water molecules by the highly charged Rh(III) center, facilitating the release of a proton. wikipedia.org

    Factors Influencing Ligand Lability and Inertness

    The substitution reactions of rhodium(III) complexes, including the interconversion of aquo-chloro species, are generally slow. Rhodium(III) has a d⁶ electronic configuration in an octahedral field, which results in a high ligand field stabilization energy (LFSE). This electronic arrangement contributes significantly to the kinetic inertness of its complexes. rsc.org Several key factors dictate the lability (ease of ligand exchange) and inertness of these compounds.

    Nature of the Metal Ion : The properties of the central rhodium(III) ion are paramount. Its high positive charge (+3) and relatively small ionic radius lead to strong electrostatic attraction with ligands, favoring stability and inertness. solubilityofthings.comslideshare.net

    Ligand Properties : The nature of the ligands themselves plays a crucial role.

    Basicity : More basic ligands generally form more stable bonds. slideshare.netslideshare.net

    Size and Charge : Smaller, more highly charged ligands can approach the metal ion more closely, forming stronger, more stable bonds. slideshare.net For halide ligands with a class 'a' metal like Rh(III), the stability trend is generally F⁻ > Cl⁻ > Br⁻ > I⁻. slideshare.net

    Steric Effects : Bulky ligands can introduce steric hindrance, which can weaken the metal-ligand bonds and increase the rate of ligand substitution, thus increasing lability. slideshare.net

    Table 3. Summary of Factors Affecting the Stability and Inertness of Rhodium(III) Complexes. solubilityofthings.comslideshare.netslideshare.net
    FactorEffect on Stability/InertnessReason
    Metal Ion: High Positive Charge (e.g., +3)IncreasesStronger electrostatic attraction to ligands.
    Metal Ion: Small Ionic RadiusIncreasesAllows for closer approach and stronger bonding with ligands.
    Metal Ion: d⁶ Electronic ConfigurationIncreases (Inertness)High Ligand Field Stabilization Energy (LFSE) in octahedral geometry.
    Ligand: High BasicityIncreasesStronger donation of electron pair to the metal center.
    Ligand: Small Size/High Charge DensityIncreasesEnhanced electrostatic attraction and stronger bond formation.
    Steric Hindrance (Bulky Ligands)DecreasesWeaker metal-ligand bonds due to spatial repulsion.

    Applications of Hexachlororhodate Iii in Advanced Analytical Methodologies As a Reagent

    Role in Chromatographic Techniques

    Chromatography encompasses a set of laboratory techniques for the separation of mixtures. fishersci.com In High-Performance Liquid Chromatography (HPLC), separation is achieved based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase that is pumped through it. researchgate.net For the separation of ionic or highly polar analytes on common reversed-phase columns (e.g., C18), a technique known as Ion-Pair Chromatography (IPC) is often utilized. itwreagents.com

    IPC involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is a large molecule that has an ionic charge opposite to that of the analyte and a non-polar (hydrophobic) region. thermofisher.com The reagent forms an electrically neutral ion-pair with the analyte. This new, neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for separation from other components in the mixture. itwreagents.com

    The hexachlororhodate(III) anion, [RhCl₆]³⁻, possesses the characteristics of a potential ion-pairing reagent for the analysis of cationic (positively charged) analytes. Its key attributes for this role would be:

    Ionic Charge: It has a -3 charge, allowing it to form strong electrostatic interactions with cationic analytes.

    Structure: As a complex ion, it can effectively pair with analytes to form a species that is more hydrophobic than the analyte alone.

    In a hypothetical IPC method, a solution of trihydrogen hexachlororhodate (or a salt like sodium hexachlororhodate) would be added in a small, controlled concentration to the mobile phase. When the sample containing cationic analytes is injected, these analytes would pair with the [RhCl₆]³⁻ anions in the mobile phase. The resulting neutral ion-pairs would be retained on a reversed-phase column and separated based on their specific hydrophobic characteristics. This approach would be particularly useful for separating large, multi-charged cationic species, such as certain pharmaceuticals or organic dyes, that are otherwise difficult to retain and resolve on standard reversed-phase columns.

    Table 2: Hypothetical Method Parameters for Ion-Pair Chromatography using Hexachlororhodate(III)

    ParameterDescriptionCondition
    Analytical TechniqueHigh-Performance Liquid Chromatography (HPLC)Ion-Pair Chromatography (IPC)
    Analyte TypeCationic organic molecules (e.g., quaternary ammonium (B1175870) compounds)Positively Charged Analytes
    Stationary PhaseNon-polar column for reversed-phase chromatographyC18 (Octadecyl-silica)
    Mobile PhaseAqueous buffer mixed with an organic solvent (e.g., acetonitrile)Water/Acetonitrile gradient
    Ion-Pair ReagentAdded to the mobile phase to interact with the analyteThis compound
    Principle of SeparationFormation of a neutral ion-pair ([Analyte]⁺[RhCl₆]³⁻) which is retained on the C18 columnDifferential partitioning of ion-pairs
    DetectionUV-Vis Detector set to a wavelength where the ion-pair absorbs lightUV-Vis at λmax of the complex

    Q & A

    Q. What statistical approaches are recommended for analyzing electrochemical data reproducibility?

    • Apply Grubbs’ test to identify outliers in EMF measurements. Report mean ± SD (n ≥ 5) and use ANOVA to compare batches synthesized under varying conditions (e.g., HCl molarity) .
    • Visualization : Overlay CV curves from triplicate runs to assess peak consistency (ΔE_p < 10 mV).

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